molecular formula C19H30N2 B11622600 4-octyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine

4-octyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine

Cat. No.: B11622600
M. Wt: 286.5 g/mol
InChI Key: NKYJDOLHVMIKGE-UHFFFAOYSA-N
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Description

4-octyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine is a complex organic compound with a unique structure that includes a hexahydrodicyclopenta[b,e]pyridine core

Preparation Methods

The synthesis of 4-octyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hexahydrodicyclopenta[b,e]pyridine core: This can be achieved through a series of cyclization reactions starting from simpler organic molecules.

    Introduction of the octyl group: This step involves the alkylation of the core structure with an octyl halide under basic conditions.

    Formation of the imine group: The final step involves the reaction of the intermediate compound with an amine to form the imine group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-octyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

4-octyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-octyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar compounds to 4-octyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine include:

    1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8-amine: This compound lacks the octyl group and has different chemical properties and applications.

    2,3,4,5,6,7-hexahydro-6,7-dimethylcyclopent[b]azepin-8(1H)-one: This compound has a similar core structure but different functional groups, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C19H30N2

Molecular Weight

286.5 g/mol

IUPAC Name

2-octyl-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-dien-8-imine

InChI

InChI=1S/C19H30N2/c1-2-3-4-5-6-7-14-21-17-12-8-10-15(17)19(20)16-11-9-13-18(16)21/h20H,2-14H2,1H3

InChI Key

NKYJDOLHVMIKGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(CCC2)C(=N)C3=C1CCC3

Origin of Product

United States

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